Enantiomeric Purity: (S)- vs. (R)- vs. Racemic – Ensuring Reproducible Asymmetric Outcomes
The target (S)-enantiomer is supplied with a verified enantiomeric excess (ee) of >98%, whereas racemic or (R)-configured batches introduce uncontrolled stereochemistry that compromises catalytic selectivity and biological assay reproducibility . Even 5% of the wrong antipode can reduce enantioselectivity by 10–20% in kinetic resolution reactions class‑known for β‑amino alcohol ligands [1].
| Evidence Dimension | Enantiomeric purity (ee) |
|---|---|
| Target Compound Data | ≥98% ee (S)-enantiomer |
| Comparator Or Baseline | Racemic mixture (0% ee) or (R)-enantiomer (typically 95–98% ee for the opposite isomer) |
| Quantified Difference | ≥98% vs. 0% (racemate) or inverted configuration; >98% chiral purity difference |
| Conditions | HPLC chiral analysis as per vendor certificate of analysis (Leyan, Bidepharm) |
Why This Matters
Procurement of the single (S)-enantiomer eliminates batch‑to‑batch variability in asymmetric synthesis and pharmacological studies, directly impacting yield and selectivity.
- [1] 1,2-Amino Alcohols as Chiral Auxiliaries, Chem. Rev. 1996, 96, 835–876. Quantitative impact of enantiomeric purity on asymmetric induction. View Source
